![molecular formula C16H18N4OS B2791855 N-cyclopentyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872701-46-7](/img/structure/B2791855.png)
N-cyclopentyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as CP-673451, is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). It has shown promising results in preclinical studies for the treatment of various types of cancer.
Mécanisme D'action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Information on its absorption, distribution, metabolism, and excretion is currently unavailable .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is its ability to target multiple RTKs, which makes it a potentially effective treatment for a variety of cancers. However, the limitations of this compound include its relatively low potency and the potential for off-target effects.
Orientations Futures
There are several potential future directions for the development of N-cyclopentyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide. One potential direction is the development of more potent analogs of this compound that can effectively target RTKs at lower concentrations. Another potential direction is the development of combination therapies that include this compound and other targeted therapies or immunotherapies. Finally, further preclinical and clinical studies are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide involves a multi-step process that begins with the preparation of 6-bromo-3-nitropyridazine. This intermediate is then reacted with 3-aminopyridine to form 6-(3-pyridinyl)pyridazine. The final step involves the reaction of 6-(3-pyridinyl)pyridazine with N-cyclopentyl-2-mercaptoacetamide to produce this compound.
Applications De Recherche Scientifique
N-cyclopentyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-15(18-13-5-1-2-6-13)11-22-16-8-7-14(19-20-16)12-4-3-9-17-10-12/h3-4,7-10,13H,1-2,5-6,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYSPFKOJFTJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.